Product packaging for 1-Chloroethyl 3-methylbutanoate(Cat. No.:CAS No. 66344-39-6)

1-Chloroethyl 3-methylbutanoate

Cat. No.: B15357557
CAS No.: 66344-39-6
M. Wt: 164.63 g/mol
InChI Key: MLLFOMXCDUXZGP-UHFFFAOYSA-N
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Description

1-Chloroethyl 3-methylbutanoate is a chemical compound of interest in advanced organic synthesis and pharmaceutical research. Compounds with chloroester functional groups often serve as key intermediates in the development of more complex molecules, including Active Pharmaceutical Ingredients (APIs). Chlorine-containing molecules are of significant importance in medicinal chemistry, with more than 250 FDA-approved drugs featuring chlorine atoms, which can influence a drug's pharmacokinetics, metabolism, and binding affinity to biological targets . As an ester with a reactive chlorine atom, this compound is potentially useful for alkylation reactions and as a building block for the construction of heterocyclic scaffolds . Researchers may explore its application in designing novel therapeutic agents or functional materials. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use. Researchers should consult relevant safety data sheets and conduct all necessary risk assessments before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13ClO2 B15357557 1-Chloroethyl 3-methylbutanoate CAS No. 66344-39-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66344-39-6

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

IUPAC Name

1-chloroethyl 3-methylbutanoate

InChI

InChI=1S/C7H13ClO2/c1-5(2)4-7(9)10-6(3)8/h5-6H,4H2,1-3H3

InChI Key

MLLFOMXCDUXZGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)OC(C)Cl

Origin of Product

United States

Synthetic Methodologies for 1 Chloroethyl 3 Methylbutanoate

Direct Esterification Approaches

Direct esterification remains a cornerstone of ester synthesis due to its atom economy and straightforward application. For 1-Chloroethyl 3-methylbutanoate, two primary direct esterification strategies are considered: the acid-catalyzed Fischer esterification and the reaction of an acyl halide with an alcohol.

Fischer Esterification with 3-Methylbutanoic Acid and 1-Chloroethanol (B3344066)

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comathabascau.ca In this case, 3-methylbutanoic acid reacts with 1-chloroethanol to form the target ester and water. This reaction is reversible, and its success hinges on shifting the equilibrium towards the product side. organic-chemistry.orglibretexts.org

A variety of acid catalysts can be employed for the Fischer esterification. patsnap.com Common homogeneous catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids such as p-toluenesulfonic acid (TsOH). masterorganicchemistry.comresearchgate.net The reaction is typically carried out by heating the carboxylic acid and alcohol in the presence of the catalyst. athabascau.ca The use of an excess of the alcohol reactant can also help to drive the reaction forward. cerritos.edu

Heterogeneous catalysts, such as acidic resins like Amberlyst-15, offer the advantage of easier separation from the reaction mixture. patsnap.comdoaj.org Lewis acids, including scandium(III) or lanthanide(III) triflates, have also been shown to be effective and recyclable catalysts for direct esterification reactions. organic-chemistry.org

Table 1: Representative Catalytic Systems for Fischer Esterification

Catalyst Type Examples Typical Conditions
Homogeneous Brønsted Acids H₂SO₄, HCl, TsOH Reflux temperature, excess alcohol
Heterogeneous Solid Acids Amberlyst-15, Zeolites Elevated temperatures, continuous water removal

Maximizing the yield of this compound requires careful control of the reaction equilibrium. organic-chemistry.org A primary strategy is the removal of water as it is formed, which can be achieved through azeotropic distillation using a Dean-Stark apparatus or by the use of dehydrating agents. masterorganicchemistry.comorganic-chemistry.org

Another key optimization parameter is the molar ratio of the reactants. researchgate.net Employing a large excess of 1-chloroethanol can effectively shift the equilibrium towards the ester product. angolaonline.net Reaction temperature and catalyst loading are also critical variables that must be optimized to achieve a high conversion rate in a reasonable timeframe. doaj.orgresearchgate.net The response surface methodology (RSM) can be a valuable tool for systematically optimizing these parameters to ensure maximum yield and selectivity. doaj.org

The mechanism of the Fischer esterification proceeds through several key protonated intermediates. masterorganicchemistry.commasterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen of 3-methylbutanoic acid by the acid catalyst. chemguide.co.uk This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 1-chloroethanol. libretexts.orgchemistrysteps.com

This attack forms a tetrahedral intermediate. cerritos.edumasterorganicchemistry.com A subsequent proton transfer from the attacking alcohol's oxygen to one of the original hydroxyl groups creates a good leaving group, water. masterorganicchemistry.comchemguide.co.uk The elimination of water, followed by deprotonation of the remaining carbonyl oxygen, regenerates the acid catalyst and yields the final ester product, this compound. libretexts.org Each step of this mechanism is reversible. masterorganicchemistry.comchemguide.co.uk

Esterification via Acyl Halides (e.g., 3-Methylbutanoyl Chloride) and 1-Chloroethanol

An alternative and often more reactive method for synthesizing esters is the reaction of an acyl halide with an alcohol. athabascau.ca In this case, 3-methylbutanoyl chloride would react with 1-chloroethanol to produce this compound and hydrogen chloride (HCl). chemguide.co.uk This reaction is generally faster and not reversible, often leading to higher yields compared to Fischer esterification. chemguide.co.uk

The choice of acyl halide is crucial; acyl chlorides are commonly used due to their high reactivity. registech.comgoogle.com The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, to prevent reaction of the acyl chloride with the solvent. researchgate.net

A key consideration in this reaction is the neutralization of the HCl byproduct, which can otherwise lead to side reactions. researchgate.net This is typically achieved by adding a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to the reaction mixture. researchgate.netchegg.com These bases act as scavengers for the generated HCl. researchgate.net The reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and is then allowed to warm to room temperature. researchgate.net

Table 2: Common Reagents and Solvents for Esterification via Acyl Halides

Component Examples Purpose
Acyl Halide 3-Methylbutanoyl chloride Electrophilic acylating agent
Alcohol 1-Chloroethanol Nucleophile
Base Pyridine, Triethylamine, N,N-Diisopropylethylamine HCl scavenger
Byproduct Management and Purification

In the synthesis of this compound via the reaction of 3-methylbutanoic anhydride (B1165640) with 1-chloroethanol, the primary byproduct is 3-methylbutanoic acid. Unreacted starting materials, including 3-methylbutanoic anhydride and 1-chloroethanol, may also be present in the crude reaction mixture.

The purification of the target ester from these impurities is crucial for obtaining a high-purity product. A standard purification protocol involves a series of extraction and washing steps. The reaction mixture is typically first washed with a dilute aqueous basic solution, such as sodium bicarbonate or sodium carbonate, to neutralize and remove the acidic byproduct, 3-methylbutanoic acid, as well as any unreacted 3-methylbutanoic anhydride. scienceready.com.aulookchem.com This is followed by washing with water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities and to aid in the separation of the organic and aqueous layers.

After the washing steps, the organic layer containing the ester is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove residual water. lookchem.com The final purification is typically achieved by fractional distillation under reduced pressure. scienceready.com.aulookchem.com This technique separates the this compound from any remaining unreacted alcohol and other non-volatile impurities based on differences in their boiling points.

Esterification via Acid Anhydrides (e.g., 3-Methylbutanoic Anhydride) and 1-Chloroethanol

The reaction between an acid anhydride and an alcohol is a common and effective method for the synthesis of esters. chemguide.co.uk In the case of this compound, this involves the reaction of 3-methylbutanoic anhydride with 1-chloroethanol. This reaction is an example of nucleophilic acyl substitution. libretexts.org

The reaction mechanism commences with the nucleophilic attack of the oxygen atom of the hydroxyl group of 1-chloroethanol on one of the carbonyl carbons of 3-methylbutanoic anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, resulting in the formation of the ester, this compound, and a molecule of 3-methylbutanoic acid as a byproduct. youtube.com

This esterification reaction is generally slower than the corresponding reaction with an acyl chloride but is often preferred due to the lower reactivity and easier handling of acid anhydrides. chemguide.co.uk The reaction can be carried out at room temperature, but gentle warming is often employed to increase the reaction rate. chemguide.co.uk To drive the reaction to completion and neutralize the carboxylic acid byproduct, a weak base such as pyridine is often used as a solvent or catalyst. libretexts.org

Efficiency and Atom Economy in Anhydride-Based Syntheses

The use of acid anhydrides for esterification offers advantages in terms of reaction efficiency compared to the direct Fischer esterification with a carboxylic acid. The reaction with an anhydride is essentially irreversible, which helps to drive the reaction to completion and achieve higher yields. masterorganicchemistry.com In contrast, the Fischer esterification is a reversible reaction, and often requires the removal of water to shift the equilibrium towards the products. masterorganicchemistry.com

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.edu For the synthesis of this compound from 3-methylbutanoic anhydride and 1-chloroethanol, the atom economy can be calculated as follows:

Reaction: (CH₃)₂CHCH₂C(O)OC(O)CH₂CH(CH₃)₂ + CH₃CH(Cl)OH → (CH₃)₂CHCH₂COOCH(Cl)CH₃ + (CH₃)₂CHCH₂COOH

Molecular Weights:

3-Methylbutanoic anhydride (C₁₀H₁₈O₃): 186.25 g/mol

1-Chloroethanol (C₂H₅ClO): 80.51 g/mol

this compound (C₇H₁₃ClO₂): 164.63 g/mol

3-Methylbutanoic acid (C₅H₁₀O₂): 102.13 g/mol

Atom Economy Calculation: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of Reactants) x 100 Atom Economy = (164.63 / (186.25 + 80.51)) x 100 Atom Economy ≈ 61.7%

Atom Economy for the Synthesis of this compound
Reactant/ProductMolecular FormulaMolecular Weight (g/mol)
3-Methylbutanoic anhydrideC₁₀H₁₈O₃186.25
1-ChloroethanolC₂H₅ClO80.51
This compound (Desired Product)C₇H₁₃ClO₂164.63
Atom Economy61.7%

Stereoselective Synthesis of Enantiopure this compound

The development of methods for the synthesis of enantiomerically pure compounds is a significant area of research in organic chemistry, particularly for applications in the pharmaceutical and agrochemical industries. this compound possesses a chiral center at the carbon atom bearing the chlorine atom, and therefore exists as a pair of enantiomers. Stereoselective synthesis aims to produce one of these enantiomers in excess over the other.

Chiral Auxiliary-Mediated Approaches

A well-established strategy for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com

In the context of synthesizing enantiopure this compound, a chiral auxiliary could be attached to a precursor molecule. For instance, a chiral alcohol could be used to form an ester with 3-methylbutanoic acid. The resulting chiral ester could then undergo a stereoselective α-chlorination. Alternatively, a chiral auxiliary such as an Evans oxazolidinone could be acylated with 3-methylbutyryl chloride, followed by a diastereoselective α-chlorination of the resulting imide. Pseudoephedrine is another commonly used chiral auxiliary that can form amides with carboxylic acids and direct subsequent alkylations or other reactions at the α-position. wikipedia.org

The steric hindrance provided by the chiral auxiliary directs the approach of the chlorinating agent to one face of the enolate intermediate, leading to the preferential formation of one diastereomer. blogspot.com Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched α-chloroester.

Commonly Used Chiral Auxiliaries in Asymmetric Synthesis
Chiral AuxiliaryTypical ApplicationKey Feature
Evans OxazolidinonesAsymmetric aldol reactions, alkylations, and acylations. Forms a rigid chelated intermediate that directs the approach of electrophiles.
PseudoephedrineAsymmetric alkylation of carboxylic acid derivatives. wikipedia.orgForms an amide that can be deprotonated to a chiral enolate.
CamphorsultamAsymmetric Diels-Alder reactions, alkylations, and aldol reactions.Provides high stereochemical control due to its rigid bicyclic structure.

Asymmetric Catalysis in Alpha-Chloroester Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. nih.gov In this strategy, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Several catalytic systems have been developed for the asymmetric α-chlorination of carbonyl compounds. nih.gov

One notable approach involves the use of chiral squaramide catalysts to promote the enantioselective α-chlorination of silyl ketene acetals with N-chlorosuccinimide (NCS). nih.gov The chiral catalyst is believed to activate and orient both the silyl ketene acetal and the chlorinating agent through non-covalent interactions, leading to a highly stereoselective reaction. nih.gov This method has been successfully applied to the synthesis of tertiary α-chloroesters with high enantiomeric excess. nih.gov

Another strategy employs chiral isothiourea catalysts for the asymmetric α-chlorination of activated aryl acetic acid esters. orgosolver.com These reactions proceed through the in situ formation of chiral C1 ammonium enolates, which then react with a chlorinating agent. orgosolver.com High levels of enantioselectivity can be achieved, particularly when the reaction is carried out at low temperatures. orgosolver.com

Examples of Asymmetric Catalysis for α-Chloroester Formation
Catalyst TypeSubstrateChlorinating AgentReported Enantiomeric Excess (ee)
Chiral SquaramideSilyl Ketene AcetalN-Chlorosuccinimide (NCS)Up to 98% ee nih.gov
Chiral IsothioureaActivated Aryl Acetic Acid EsterN-Chlorosuccinimide (NCS)Up to 99:1 er (enantiomeric ratio)
Enzyme-Catalyzed Transesterification and Resolution

Enzymes are highly efficient and selective catalysts that are widely used in asymmetric synthesis. researchgate.net Kinetic resolution is a common enzymatic method for separating a racemic mixture of a chiral compound. wikipedia.org In a kinetic resolution, an enzyme selectively reacts with one enantiomer of the racemate at a much faster rate than the other, allowing for the separation of the unreacted enantiomer and the product of the enzymatic reaction. youtube.com

For the preparation of enantiopure this compound, a racemic mixture of this ester could be subjected to a kinetic resolution using a lipase (B570770). Lipases are enzymes that can catalyze the hydrolysis or transesterification of esters. nih.gov In a transesterification reaction, a lipase could be used to selectively acylate one enantiomer of racemic this compound with an acyl donor, such as vinyl acetate. nih.gov

This would result in a mixture of the acylated product of one enantiomer and the unreacted starting material of the other enantiomer. These two compounds can then be separated by conventional methods such as chromatography. The maximum yield for the resolved enantiomer in a kinetic resolution is 50%. wikipedia.org

Enzyme-Catalyzed Kinetic Resolution of Esters
EnzymeReaction TypeTypical Outcome
Lipase (e.g., from Candida antarctica)TransesterificationHigh enantiomeric excess (>99% ee) for both the unreacted ester and the acylated product. nih.gov
HydrolaseHydrolysisSelective hydrolysis of one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.
Metal-Catalyzed Asymmetric Hydrogenation of Precursors

The asymmetric hydrogenation of a suitable prochiral precursor represents a powerful method for establishing the stereocenter in this compound. While direct asymmetric hydrogenation of a chloro-substituted precursor can be challenging, a two-step approach involving the hydrogenation of a vinyl ester followed by chlorination is a viable strategy.

A key precursor for this approach is vinyl 3-methylbutanoate. The asymmetric hydrogenation of vinyl esters can be achieved using transition metal catalysts, such as those based on iridium or rhodium, with chiral ligands. Although direct literature on the asymmetric hydrogenation of vinyl 3-methylbutanoate is scarce, analogous reactions with other vinyl substrates provide a strong precedent. For instance, iridium-catalyzed asymmetric hydrogenations of vinyl boronates have been shown to proceed with high enantioselectivity (76-98% ee) using low catalyst loadings (0.5 mol%) and mild pressures (as low as 1 bar) nih.gov. Similarly, the asymmetric hydrogenation of vinyl ethers has been successfully accomplished, yielding chiral ethers with excellent enantioselectivities researchgate.net.

The general approach would involve the reaction of vinyl 3-methylbutanoate with hydrogen gas in the presence of a chiral transition metal catalyst. The choice of metal and, critically, the chiral ligand would determine the stereochemical outcome of the reaction, leading to the formation of enantiomerically enriched ethyl 3-methylbutanoate. Subsequent stereospecific chlorination would then yield the target compound.

Table 1: Examples of Catalysts Used in Asymmetric Hydrogenation of Vinyl Derivatives

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
Iridium-based catalystVinyl boronates76-98% nih.gov
Rhodium-based catalystVinyl ethersHigh researchgate.net
Palladium on carbon (Pd/C)Vinyl derivativesN/A (focus on chemoselectivity) mdpi.com

It is important to note that palladium on carbon (Pd/C) is a common catalyst for the hydrogenation of vinyl groups; however, it does not typically induce enantioselectivity without the use of chiral modifiers mdpi.com.

Deracemization Strategies

Deracemization offers a direct route to an enantiomerically pure compound from a racemic mixture. For this compound, this would involve the selective conversion of one enantiomer into the other or the selective removal of one enantiomer. While specific deracemization methods for α-chloroesters are not extensively documented, general strategies for related compounds can be considered.

One conceptual approach is catalytic deracemization. For example, the deracemization of α-branched aldehydes has been achieved through a photochemical E/Z isomerization of enamine intermediates chemrxiv.orgresearchgate.net. This method utilizes a chiral amine catalyst and a photosensitizer to convert a racemic aldehyde into a single enantiomer with high enantioselectivity. A similar strategy, if adapted for α-chloroesters, could potentially involve the formation of a chiral enolate or a related intermediate that can be selectively protonated.

Another relevant strategy is the deracemization of α-branched carboxylic acids. This has been accomplished by converting the racemic acid into a bis-silyl ketene acetal, which is then subjected to a catalytic asymmetric protonation using a chiral Brønsted acid nih.gov. This process regenerates the carboxylic acid in high enantiomeric purity. Applying this concept to this compound would require the formation of a suitable enolate derivative that can be deracemized through a catalytic asymmetric transformation.

Enzymatic methods also present a powerful tool for deracemization, often proceeding with high enantioselectivity under mild conditions. While not specifically documented for this compound, enzymatic kinetic resolution, a closely related process, is widely used for the separation of enantiomers.

Alternative Synthetic Pathways

Halogenation of 1-Hydroxyethyl 3-methylbutanoate

A straightforward and common method for the synthesis of alkyl chlorides is the halogenation of the corresponding alcohol. In this pathway, the precursor 1-hydroxyethyl 3-methylbutanoate would be treated with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its efficiency and the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification masterorganicchemistry.comyoutube.com.

The reaction of an alcohol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate. The subsequent nucleophilic attack by the chloride ion can occur with either inversion or retention of configuration at the stereocenter, depending on the reaction conditions and the presence of solvents or additives. For instance, in the absence of a base like pyridine, the reaction often proceeds with retention of configuration via an Sₙi (internal nucleophilic substitution) mechanism. In the presence of pyridine, an Sₙ2 mechanism is favored, leading to inversion of stereochemistry.

Table 2: Common Reagents for the Chlorination of Alcohols

ReagentTypical MechanismStereochemical Outcome
Thionyl chloride (SOCl₂)Sₙi or Sₙ2Retention or Inversion
Phosphorus pentachloride (PCl₅)Sₙ2Inversion
Oxalyl chloride ((COCl)₂)Sₙ2Inversion

To achieve a stereoselective synthesis of this compound via this route, one would need to start with an enantiomerically pure sample of 1-hydroxyethyl 3-methylbutanoate and control the reaction conditions to ensure a stereospecific chlorination.

Addition Reactions to Vinyl Esters with HCl

The direct addition of hydrogen chloride (HCl) across the double bond of a vinyl ester is another viable synthetic route. For the synthesis of this compound, the starting material would be vinyl 3-methylbutanoate (also known as vinyl isovalerate).

This reaction is an example of an electrophilic addition to an alkene. According to Markovnikov's rule, the proton (H⁺) from HCl will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, while the chloride ion (Cl⁻) will add to the more substituted carbon. In the case of vinyl 3-methylbutanoate, the terminal carbon of the vinyl group is more hydrogenated, so the proton will add there, and the chloride will add to the carbon adjacent to the ester oxygen, forming the desired 1-chloroethyl group. This regioselectivity is driven by the formation of a more stable carbocation intermediate.

The stereochemical outcome of this addition is typically not controlled, leading to a racemic mixture of this compound. However, the development of stereoselective hydrochlorination methods could potentially provide access to an enantiomerically enriched product vedantu.com. For example, the use of chiral catalysts in hydrohalogenation reactions has been explored to induce asymmetry.

Recent advancements in hydrochlorination reactions have utilized novel chlorinating reagents and catalysts to achieve high regioselectivity and functional group tolerance nih.govorganic-chemistry.org. While these methods have been primarily applied to alkynes, the principles could be extended to the stereoselective hydrochlorination of vinyl esters.

Reactivity and Reaction Mechanisms of 1 Chloroethyl 3 Methylbutanoate

Nucleophilic Substitution Reactions at the Alpha-Chloro Position

The chlorine atom at the alpha position to the ester group makes the corresponding carbon atom electrophilic and susceptible to attack by nucleophiles. This leads to nucleophilic substitution, a fundamental reaction class for this compound.

S_N1 vs. S_N2 Pathways: Investigation of Solvolysis and External Nucleophile Attack

The mechanistic dichotomy between unimolecular (S_N1) and bimolecular (S_N2) substitution is central to understanding the reactivity of 1-chloroethyl 3-methylbutanoate.

S_N2 Pathway: The S_N2 mechanism involves a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride ion departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com For this compound, reaction with a strong nucleophile like the azide (B81097) ion in a polar aprotic solvent such as dimethylformamide (DMF) would be expected to proceed primarily via an S_N2 mechanism. wikipedia.org

Influence of Solvent Polarity and Nucleophile Strength

The choice of solvent and the nature of the nucleophile are critical in directing the reaction towards either an S_N1 or S_N2 pathway.

Solvent Polarity:

Polar Protic Solvents (e.g., water, ethanol (B145695), methanol) are capable of hydrogen bonding and are effective at solvating both cations and anions. This property stabilizes the carbocation intermediate and the leaving group in an S_N1 reaction, thereby favoring this pathway. nih.gov

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF) possess a dipole moment but lack acidic protons. They are good at solvating cations but not anions. This leaves the nucleophile less solvated and therefore more reactive, favoring the bimolecular S_N2 pathway.

Nucleophile Strength:

Strong Nucleophiles (e.g., I⁻, RS⁻, N₃⁻) favor the S_N2 mechanism as they are more likely to attack the electrophilic carbon directly rather than wait for the formation of a carbocation.

Weak Nucleophiles (e.g., H₂O, ROH) are less reactive and are more likely to participate in an S_N1 reaction, where they attack the highly reactive carbocation intermediate.

The interplay of these factors is summarized in the following table:

Reaction ConditionFavored PathwayRationale
Strong Nucleophile, Polar Aprotic SolventS_N2The high reactivity of the nucleophile promotes a direct, bimolecular attack.
Weak Nucleophile, Polar Protic SolventS_N1The solvent stabilizes the carbocation intermediate, allowing the weak nucleophile to attack.
Strong, Hindered BaseE2Steric bulk of the base hinders nucleophilic attack, favoring proton abstraction.

Stereochemical Outcomes of Substitution Reactions

The stereochemistry of the product is a direct consequence of the reaction mechanism.

S_N2 Reactions: These reactions proceed with a backside attack of the nucleophile, leading to an inversion of configuration at the stereocenter. If the starting material is a single enantiomer, the product will be the corresponding inverted enantiomer. youtube.comlibretexts.org

S_N1 Reactions: The formation of a planar carbocation intermediate in the S_N1 mechanism allows the nucleophile to attack from either face with equal probability. This results in a racemic mixture of products, with both retention and inversion of configuration. libretexts.org

Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions, where a proton and the chloride leaving group are removed from adjacent carbon atoms to form an alkene.

Formation of Vinyl 3-methylbutanoate (E1/E2 Mechanisms)

The product of the elimination reaction of this compound is vinyl 3-methylbutanoate. This can occur through either a unimolecular (E1) or bimolecular (E2) mechanism.

E1 Mechanism: Similar to the S_N1 pathway, the E1 mechanism involves the formation of a carbocation intermediate in the rate-determining step. A weak base can then abstract a proton from an adjacent carbon to form the double bond. E1 reactions are favored by the same conditions as S_N1 reactions: polar protic solvents and weak bases. pressbooks.pubmasterorganicchemistry.com

E2 Mechanism: The E2 mechanism is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the leaving group, and the C-Cl bond breaks simultaneously to form the alkene. youtube.com This pathway is favored by strong, often bulky bases. masterorganicchemistry.com For the E2 reaction to occur, the hydrogen to be removed and the chlorine leaving group must be in an anti-periplanar conformation.

Competition Between Substitution and Elimination Pathways

Substitution and elimination reactions are often in competition with each other. The outcome of the reaction depends on several factors:

Nature of the Nucleophile/Base: Strong, non-bulky bases that are also good nucleophiles (e.g., hydroxide (B78521), methoxide) can lead to a mixture of S_N2 and E2 products. Strong, sterically hindered bases (e.g., potassium tert-butoxide) are poor nucleophiles and will favor E2 elimination. libretexts.org Weak nucleophiles/bases in polar protic solvents will lead to a mixture of S_N1 and E1 products. libretexts.org

Reaction Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions often have a higher activation energy and are more entropically favored.

Substrate Structure: While not directly modifiable for the given compound, it is a general principle that more substituted alkyl halides tend to favor elimination.

The following table illustrates the expected major product based on the reaction conditions:

ReagentSolventMajor Pathway(s)Major Product(s)
Sodium EthoxideEthanolS_N2 / E2Ethyl 1-(3-methylbutanoyloxy)ethyl ether / Vinyl 3-methylbutanoate
Potassium tert-Butoxidetert-ButanolE2Vinyl 3-methylbutanoate
Ethanol (Solvolysis)EthanolS_N1 / E1Ethyl 1-(3-methylbutanoyloxy)ethyl ether / Vinyl 3-methylbutanoate

Hydrolysis and Transesterification Reactions

The reactivity of this compound is significantly influenced by the ester functional group and the presence of a chlorine atom on the α-carbon of the ethyl group. These features allow for a range of reactions, including hydrolysis under both acidic and basic conditions, as well as transesterification with various alcohols.

The most common mechanism for the acid-catalyzed hydrolysis of primary and secondary esters is the bimolecular acyl-oxygen cleavage, denoted as A_AC2. ucoz.com This multi-step process is essentially the reverse of Fischer esterification. chemistrysteps.comyoutube.com

The mechanism proceeds as follows:

Protonation: The process begins with the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.orgyoutube.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.comyoutube.com

Nucleophilic Attack: A water molecule, acting as a weak nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.comyoutube.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the oxygen of the 1-chloroethoxy group. This is often a two-step process involving deprotonation of the oxonium ion and subsequent protonation of the alkoxy oxygen, converting the -OCH(Cl)CH₃ group into a better leaving group (1-chloroethanol). youtube.comyoutube.com

Elimination of Alcohol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the protonated 1-chloroethoxy group as the neutral alcohol, 1-chloroethanol (B3344066). youtube.com

Deprotonation: A water molecule removes the proton from the carbonyl oxygen of the resulting carboxylic acid, regenerating the acid catalyst (H₃O⁺) and yielding the final product, 3-methylbutanoic acid. libretexts.org

While the A_AC2 mechanism is prevalent, an alternative unimolecular alkyl-oxygen cleavage mechanism (A_AL1) can occur, particularly if the alkyl group can form a stable carbocation. ucoz.com For this compound, this would involve the cleavage of the bond between the oxygen and the chloroethyl group to form a 1-chloroethyl cation. However, this pathway is generally less favored compared to the A_AC2 mechanism for this type of ester.

Base-catalyzed hydrolysis, also known as saponification, involves heating the ester with a strong aqueous base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). libretexts.org Unlike its acid-catalyzed counterpart, this reaction is effectively irreversible. chemistrysteps.comalgoreducation.com This is because the carboxylic acid produced is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.comyoutube.com

The accepted mechanism for base-catalyzed hydrolysis is the bimolecular acyl-oxygen cleavage (B_AC2). ucoz.com

The steps are as follows:

Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. youtube.com This breaks the C=O pi bond and forms a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 1-chloroethoxide ion (⁻OCH(Cl)CH₃) as the leaving group. This step yields the carboxylic acid. youtube.com

Deprotonation: The 1-chloroethoxide ion is a strong base and rapidly deprotonates the newly formed 3-methylbutanoic acid. This acid-base reaction is essentially irreversible and results in the formation of 1-chloroethanol and the 3-methylbutanoate salt (e.g., sodium 3-methylbutanoate). chemistrysteps.com The consumption of the hydroxide reactant and the formation of the stable carboxylate salt drive the reaction to completion. libretexts.org

Transesterification is a process that converts one ester into another by reacting it with an alcohol. masterorganicchemistry.com For this compound, this involves exchanging the 1-chloroethyl group with the alkyl group of a different alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com To favor the formation of the desired product, the alcohol reactant is often used in large excess or as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis (A_AC2), with the reacting alcohol taking the place of water as the nucleophile. masterorganicchemistry.com The process involves protonation of the carbonyl, nucleophilic attack by the new alcohol, proton transfers, and elimination of 1-chloroethanol.

Base-Catalyzed Transesterification: This process typically uses an alkoxide base (RO⁻) that corresponds to the alcohol being used. The mechanism is a nucleophilic addition-elimination sequence similar to base-catalyzed hydrolysis (B_AC2). masterorganicchemistry.com The incoming alkoxide attacks the carbonyl carbon, forming a tetrahedral intermediate which then eliminates the 1-chloroethoxide ion.

Below is a table summarizing the transesterification of this compound with different alcohols.

Reactant AlcoholEster Product NameAlcohol ByproductTypical Catalyst
MethanolMethyl 3-methylbutanoate1-ChloroethanolH₂SO₄ or NaOCH₃
EthanolEthyl 3-methylbutanoate1-ChloroethanolH₂SO₄ or NaOCH₂CH₃
Propan-1-olPropyl 3-methylbutanoate1-ChloroethanolH₂SO₄ or NaO(CH₂)₂CH₃
Propan-2-olIsopropyl 3-methylbutanoate1-ChloroethanolH₂SO₄ or NaOCH(CH₃)₂

Radical Reactions Involving the 1-Chloroethyl Moiety

The presence of the C-Cl bond in the 1-chloroethyl group allows this compound to participate in radical reactions. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. lumenlearning.com

The C-Cl bond is weaker than C-H or C-C bonds and can be cleaved homolytically, where each atom retains one of the bonding electrons. This cleavage generates two radical species: a chlorine radical and an α-(acyloxy)alkyl radical. For this compound, this generates the 1-(3-methylbutanoyloxy)ethyl radical.

This homolytic cleavage is an initiation step and typically requires an input of energy, such as heat or ultraviolet (UV) light (photolysis). lumenlearning.com In photochemistry, this is referred to as α-cleavage, the homolytic breaking of a bond adjacent to a functional group. wikipedia.org The use of a radical initiator can also facilitate this process. The generation of α-(acyloxy)alkyl radicals from α-chloro esters is a known method for producing these reactive intermediates for use in synthesis. mdpi.com

Once generated, the 1-(3-methylbutanoyloxy)ethyl radical is a highly reactive intermediate that can participate in various complex reaction sequences. lumenlearning.com These propagation steps involve the radical reacting with a stable molecule to form a new radical, thus continuing the chain reaction. lumenlearning.com

A common fate for such radical intermediates is their addition to unsaturated systems like alkenes. mdpi.com For example, the radical generated from an α-chloro ester can add across the double bond of an alkene, forming a new carbon-carbon bond and a new radical center on the adjacent carbon. This new radical can then abstract an atom (e.g., a chlorine atom from another molecule of the starting material) to form the final product and regenerate the chain-carrying radical. researchgate.net Such radical cyclization reactions of unsaturated α-chloro esters, often catalyzed by copper(I) complexes, are used to synthesize cyclic and bicyclic compounds. researchgate.net

These radical intermediates are key in various synthetic transformations, including addition-fragmentation reactions and the construction of complex polycyclic structures. mdpi.com The reactivity and stability of the radical intermediate are crucial factors that determine the course and outcome of these complex reaction sequences.

Rearrangement Reactions (e.g., Favorskii-type Rearrangements of Alpha-Haloesters)

The Favorskii rearrangement is a notable reaction in organic chemistry, traditionally involving the transformation of α-halo ketones into carboxylic acid derivatives upon treatment with a base. synarchive.comwikipedia.org The reaction can also be applied to α-haloesters, leading to the formation of rearranged ester products. The core of this rearrangement involves the formation of a cyclopropanone (B1606653) intermediate from α-halo ketones, or a cyclopropanone-like intermediate from α-haloesters, followed by nucleophilic attack and ring opening. wikipedia.orgorganic-chemistry.org

For this compound, an α-chloroester, a Favorskii-type rearrangement would be initiated by a base. The generally accepted mechanism for α-halo ketones proceeds through the formation of an enolate ion on the side of the carbonyl group opposite to the halogen atom. wikipedia.org This enolate then undergoes an intramolecular nucleophilic substitution to form a bicyclic cyclopropanone intermediate. Subsequent attack of a nucleophile, such as an alkoxide, on the carbonyl carbon of the cyclopropanone leads to the opening of the three-membered ring and, after protonation, yields the rearranged product. wikipedia.orgslideshare.net

In the case of this compound, the presence of the α-chlorine atom makes the α-proton acidic. In the presence of a strong, non-nucleophilic base, this proton can be abstracted to form an enolate. This enolate can then cyclize to form a cyclopropanone-like intermediate. The subsequent nucleophilic attack by a base (e.g., an alkoxide) would lead to the opening of the cyclopropane (B1198618) ring and the formation of a rearranged ester.

It is important to note that for substrates lacking α-hydrogens, an alternative mechanism known as the quasi-Favorskii or pseudo-Favorskii rearrangement can occur. wikipedia.org This pathway involves the direct nucleophilic attack on the carbonyl carbon, followed by a concerted collapse of the tetrahedral intermediate and migration of the adjacent carbon with displacement of the halide. wikipedia.org However, since this compound possesses an α-hydrogen, the cyclopropanone pathway is more likely under appropriate basic conditions.

The general conditions for a Favorskii rearrangement typically involve the use of a base such as an alkoxide (e.g., sodium methoxide) or hydroxide in an alcoholic solvent. nrochemistry.comwikipedia.org The choice of base and solvent can significantly influence the reaction's outcome.

Table 1: General Parameters for Favorskii Rearrangement

ParameterDescriptionTypical Examples
Substrate α-Halo ketone or α-Haloester2-Chlorocyclohexanone, α-Bromoacetophenone
Base Alkoxides, HydroxidesSodium methoxide (B1231860) (NaOMe), Potassium hydroxide (KOH)
Solvent Alcohols, EthersMethanol (MeOH), Diethyl ether (Et₂O)
Intermediate CyclopropanoneA three-membered ring containing a carbonyl group

Table 2: Plausible Reactants and Products in a Favorskii-type Rearrangement of this compound

ReactantBasePotential Rearranged Product
This compoundSodium methoxideMethyl 2,3-dimethylbutanoate

The regioselectivity of the ring opening of the unsymmetrical cyclopropanone intermediate is a critical aspect of the Favorskii rearrangement. The ring generally opens to form the more stable carbanion. In the context of this compound, the structure of the potential cyclopropanone-like intermediate would dictate the final rearranged product.

While direct experimental data on the Favorskii rearrangement of this compound is scarce, the established principles of this reaction type provide a strong foundation for predicting its behavior under basic conditions. Further research would be necessary to fully elucidate the specific reaction pathways and product distributions for this particular α-haloester.

Role As a Synthetic Intermediate and Reagent in Advanced Organic Synthesis

Building Block for Complex Aliphatic and Heterocyclic Structures

The ability to form new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis. 1-Chloroethyl 3-methylbutanoate provides a reactive handle for such transformations, enabling the construction of more elaborate aliphatic and, subsequently, heterocyclic frameworks.

The primary route for C-C bond formation using this compound involves its reaction with carbon nucleophiles. A prominent method is the alkylation of enolates. pharmacy180.commasterorganicchemistry.comvanderbilt.educambridge.org Enolates, generated from ketones, esters, or other carbonyl compounds by treatment with a suitable base, can readily displace the chloride from the α-position of this compound. pharmacy180.commasterorganicchemistry.comvanderbilt.educambridge.org This reaction, a type of nucleophilic substitution, forges a new C-C bond and links the isovalerate moiety to another carbon-based fragment.

For instance, the enolate of a ketone like cyclohexanone (B45756) can react with this compound to yield a β-keto ester. This transformation is significant as the resulting product contains multiple functional groups that can be further manipulated. The general scheme for such a reaction is depicted below:

Scheme 1: Alkylation of a Ketone Enolate with this compound

Furthermore, organometallic reagents, such as organocuprates (Gilman reagents), are known to couple with α-haloesters, providing another avenue for C-C bond formation.

The α-carbon of this compound is a prochiral center. Reactions at this position can, therefore, be designed to proceed stereoselectively, leading to the formation of chiral molecules with a high degree of enantiomeric excess. longdom.orglongdom.orguwindsor.ca This is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds, where often only one enantiomer exhibits the desired activity. longdom.orglongdom.orguwindsor.ca

Asymmetric synthesis utilizing α-chloroesters can be achieved through several strategies. One approach involves the use of chiral auxiliaries. An alternative and increasingly popular method is the use of chiral catalysts in reactions such as asymmetric cross-coupling. longdom.orglongdom.org For example, iron-catalyzed enantioselective cross-coupling reactions of racemic α-chloroesters with aryl Grignard reagents have been developed. scispace.comacs.orgnih.govacs.orgresearchgate.net These reactions, employing a chiral bisphosphine ligand, can produce α-arylalkanoates with high enantioselectivity. scispace.comacs.orgnih.govacs.orgresearchgate.net Applying this methodology to this compound would provide a direct route to chiral α-aryl-substituted isovalerate derivatives.

Table 1: Examples of Asymmetric Reactions with α-Chloroesters

Reaction TypeChiral Control ElementPotential Product from this compoundSignificance
Asymmetric AlkylationChiral AuxiliaryDiastereomerically enriched substituted isovalerateCreation of a new stereocenter
Iron-Catalyzed Asymmetric Cross-CouplingChiral Ligand (e.g., (R,R)-BenzP*)Enantioenriched α-Aryl-3-methylbutanoateDirect synthesis of chiral α-aryl esters

Precursor to Biologically Active Molecules

The reactivity of this compound makes it a valuable starting material for the synthesis of a variety of biologically active molecules. nih.gov The isovalerate motif itself is found in some natural products, and the ability to introduce further functionality at the α-position opens up a vast chemical space for drug discovery and development.

As discussed, the chlorine atom can be displaced by a wide range of nucleophiles. This allows for the synthesis of a diverse array of α-substituted esters. For example, reaction with sodium azide (B81097) would yield an α-azido ester, which can be subsequently reduced to an α-amino ester, a core component of many biologically active peptides and peptidomimetics. nih.gov

The resulting α-substituted esters can be hydrolyzed to the corresponding α-substituted carboxylic acids. These acids are often valuable targets themselves or can be used in further synthetic transformations. For instance, α-arylalkanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). acs.orgnih.govacs.org

The ester and chloro functionalities of this compound can be selectively manipulated to introduce additional chemical handles for further derivatization. nih.gov The ester can be reduced to a primary alcohol, which can then be subjected to a variety of transformations. The chlorine atom can be replaced by other functional groups, such as hydroxyl, amino, or thiol groups, through nucleophilic substitution reactions. This versatility allows for the construction of complex molecules with diverse functionalities.

Reagent in Cross-Coupling Reactions (if applicable after further transformation)

While this compound itself acts as an electrophile in cross-coupling reactions, it can be transformed into a nucleophilic partner for such reactions. For example, treatment with a reducing metal like zinc can generate a Reformatsky-type reagent. This organozinc intermediate can then react with various electrophiles, including aldehydes, ketones, and acid chlorides, to form new C-C bonds.

More advanced cross-coupling strategies, such as nickel-catalyzed reductive cross-coupling reactions, have been shown to be effective with α-chloroesters. researchgate.net These reactions can couple α-chloroesters with aryl halides to produce α-aryl esters. researchgate.net Iron-catalyzed cross-coupling reactions with Grignard reagents also represent a powerful method for the arylation of α-chloroesters. scispace.comacs.orgnih.govacs.orgresearchgate.net

Table 2: Potential Cross-Coupling Reactions Involving this compound or its Derivatives

Reaction NameReactant Derived from this compoundCoupling PartnerProduct Type
Reformatsky ReactionOrganozinc reagentAldehyde or Ketoneβ-Hydroxy ester
Nickel-Catalyzed Reductive CouplingThis compoundAryl Halideα-Aryl ester
Iron-Catalyzed Cross-CouplingThis compoundAryl Grignard Reagentα-Aryl ester

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1-Chloroethyl 3-methylbutanoate, a complete NMR analysis involves a combination of one-dimensional (1D) and two-dimensional (2D) experiments.

Elucidation of Proton (¹H) Chemical Shifts and Coupling Patterns

In the ¹H NMR spectrum of this compound, the chemical shift of each proton is influenced by its local electronic environment. The electronegative chlorine and oxygen atoms significantly impact the chemical shifts of nearby protons, causing them to appear at higher frequencies (downfield).

The proton on the carbon bearing the chlorine atom (the α-proton of the chloroethyl group) is expected to be a quartet due to coupling with the adjacent methyl protons. The methyl protons of the chloroethyl group would, in turn, appear as a doublet. In the 3-methylbutanoate portion of the molecule, the methylene (B1212753) protons adjacent to the ester oxygen would likely be a doublet, coupled to the single proton of the isopropyl group. The methine proton of the isopropyl group would be a multiplet, and the two methyl groups of the isopropyl moiety may appear as a doublet.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
CH-Cl6.0 - 6.5Quartet (q)5.0 - 7.0
CH₃ (of chloroethyl)1.8 - 2.2Doublet (d)5.0 - 7.0
O-CH₂2.2 - 2.5Doublet (d)6.0 - 8.0
CH (of isopropyl)1.9 - 2.3Multiplet (m)-
(CH₃)₂ (of isopropyl)0.9 - 1.1Doublet (d)6.0 - 7.0

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Framework Assignment

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in ¹³C NMR are primarily affected by the hybridization and the electronegativity of attached atoms.

The carbonyl carbon of the ester group is typically found in the most downfield region of the spectrum (170-180 ppm). The carbon atom bonded to the chlorine atom will also be significantly downfield. The remaining sp³ hybridized carbons will appear at higher field strengths.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Ester)170 - 175
CH-Cl80 - 90
O-CH₂40 - 50
CH (of isopropyl)30 - 40
CH₃ (of chloroethyl)25 - 35
(CH₃)₂ (of isopropyl)20 - 25

Note: These are predicted values and may vary based on the solvent and experimental conditions.

2D NMR Techniques (COSY, HMQC, HMBC) for Structural Confirmation

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the CH-Cl proton and the adjacent CH₃ protons, as well as between the O-CH₂ protons and the CH proton of the isopropyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). Key HMBC correlations for confirming the structure of this compound would include correlations from the CH₃ protons of the chloroethyl group to the C=O carbon, and from the O-CH₂ protons to the C=O carbon, thus confirming the ester linkage.

Chiral NMR Shift Reagents for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it can exist as two enantiomers. To determine the enantiomeric excess (ee) of a sample, chiral NMR shift reagents can be utilized. These are typically lanthanide complexes that can reversibly bind to the substrate. nih.gov This interaction forms diastereomeric complexes, which have different NMR spectra. As a result, separate signals for each enantiomer can be observed in the ¹H NMR spectrum, allowing for the integration of these signals to calculate the enantiomeric excess. The choice of chiral shift reagent and experimental conditions are critical for achieving baseline separation of the enantiomeric signals. chemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. By measuring the mass with very high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₇H₁₃ClO₂), HRMS would be used to confirm the exact mass, which is calculated based on the most abundant isotopes of its constituent elements. This experimental value would then be compared to the theoretical exact mass to verify the molecular formula.

Fragmentation Pattern Analysis for Structural Insights

The molecular ion peak (M+) for this compound would be expected at an m/z corresponding to its molecular weight. A crucial characteristic for chlorine-containing compounds is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum should exhibit a characteristic M+ and M+2 peak cluster in this ratio. savemyexams.com

Upon ionization, the molecule is expected to undergo several key fragmentation pathways:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation for esters. This could result in the loss of the 1-chloroethyl group or the isovalerate group, leading to the formation of characteristic acylium ions.

Loss of a chlorine atom: The C-Cl bond can break, leading to a fragment with a mass corresponding to the loss of a chlorine radical (35 or 37 u).

McLafferty Rearrangement: If sterically feasible, a hydrogen atom from the isovalerate chain could be transferred to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

Fragmentation of the alkyl chain: The isovalerate and chloroethyl chains can undergo further fragmentation, leading to smaller carbocation fragments.

Based on the fragmentation of ethyl isovalerate, prominent peaks at m/z 88, 85, 57, and 43 are observed, corresponding to the loss of various alkyl fragments and rearrangements. nih.govmcdb.ca For this compound, we can predict the following significant fragments:

Predicted m/z Plausible Fragment Structure Reasoning
121/123[CH₃CH(Cl)OCO]⁺Loss of the isobutyl radical
101[C₄H₉CO]⁺Acylium ion from cleavage of the C-O bond
85[C₄H₉CO - O]⁺Loss of oxygen from the acylium ion
63/65[CH₃CHCl]⁺1-chloroethyl cation
57[C₄H₉]⁺Isobutyl cation
43[C₃H₇]⁺Isopropyl cation from the isovalerate group

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers.

Identification of Key Functional Groups (e.g., C=O, C-Cl, C-H)

The IR spectrum of this compound is predicted to show characteristic absorption bands corresponding to its constituent functional groups. While a direct spectrum is not available, data from related compounds like methyl isovalerate and other chlorinated compounds can be used for prediction. chemicalbook.comnist.gov

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
C=O (Ester)1750 - 1735Stretching
C-O (Ester)1300 - 1000Stretching
C-Cl800 - 600Stretching
C-H (sp³)2960 - 2850Stretching
C-H (sp³)1470 - 1365Bending

The strong absorption band in the region of 1750-1735 cm⁻¹ is a definitive indicator of the ester carbonyl group. The presence of a C-Cl bond would be confirmed by a band in the lower frequency "fingerprint" region, typically between 800 and 600 cm⁻¹. The various C-H stretching and bending vibrations from the ethyl and 3-methylbutanoyl moieties would appear in their expected regions.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are paramount for assessing the purity of this compound and for separating it from any isomers or byproducts formed during its synthesis.

Gas Chromatography (GC) for Purity Assessment and Isomer Separation

Gas chromatography is a highly effective technique for the analysis of volatile compounds like esters. savemyexams.com In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases.

For this compound, a non-polar or a mid-polar capillary column would likely be employed. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions (e.g., column type, temperature program, carrier gas flow rate). nih.gov Purity is assessed by the presence of a single major peak in the chromatogram. The area under the peak is proportional to the amount of the compound, allowing for quantitative analysis. scielo.br

Isomers of this compound, such as 2-chloroethyl 3-methylbutanoate or 1-chloroethyl 2-methylbutanoate, would likely have different retention times due to differences in their boiling points and interactions with the stationary phase, enabling their separation and identification. However, thermal degradation of halogenated esters in the GC injection port can sometimes be a concern, potentially leading to the formation of artifacts. nih.gov

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-performance liquid chromatography (HPLC) is another powerful separation technique that can be used for both analytical and preparative purposes. chromforum.org In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase.

For a moderately polar compound like this compound, reversed-phase HPLC with a C18 or C8 column would be a suitable choice. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Separation is based on the differential partitioning of the analyte between the non-polar stationary phase and the polar mobile phase. Detection can be achieved using a UV detector if the compound has a chromophore, or more universally with a refractive index (RI) or evaporative light scattering detector (ELSD). chromforum.org

HPLC is particularly useful for the analysis of less volatile or thermally labile compounds that are not suitable for GC. Furthermore, preparative HPLC can be employed to isolate pure this compound from a mixture on a larger scale. The separation of esters by HPLC can sometimes be challenging due to their similar polarities, but optimization of the mobile phase composition and temperature can enhance resolution. nih.gov

Computational and Theoretical Studies of 1 Chloroethyl 3 Methylbutanoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electronic properties of a molecule. For 1-chloroethyl 3-methylbutanoate, these studies would provide critical insights into its stability and reactivity.

Conformational Analysis and Energy Landscapes

Any molecule with rotatable single bonds, such as this compound, exists as a mixture of different conformers. Conformational analysis is the study of the energies of these different spatial arrangements. By rotating the bonds within the 1-chloroethyl and 3-methylbutanoate portions of the molecule, a potential energy surface can be mapped. This "energy landscape" would identify the most stable, low-energy conformations (global and local minima) and the energy barriers (saddle points) between them. Such an analysis would typically be performed using methods like molecular mechanics or, for higher accuracy, density functional theory (DFT).

Charge Distribution and Reactivity Prediction

The distribution of electrons within the this compound molecule dictates its reactivity. Quantum chemical calculations can determine the partial atomic charges on each atom, revealing which sites are electron-rich (nucleophilic) and which are electron-poor (electrophilic). For instance, the carbon atom bonded to the chlorine and oxygen atoms is expected to be highly electrophilic. Maps of the molecular electrostatic potential (MEP) would visually represent these reactive sites, predicting where the molecule is most likely to interact with other chemical species.

Reaction Mechanism and Kinetics Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions and predicting their rates. For this compound, this would involve studying its formation and degradation reactions.

Transition State Characterization for Esterification and Substitution Reactions

The formation of this compound likely involves the esterification of 3-methylbutanoic acid with a 1-chloroethyl precursor. Conversely, it can undergo nucleophilic substitution reactions at the electrophilic carbon atom. Computational studies would aim to identify the transition state structures for these reactions. The transition state is the highest energy point along the reaction coordinate, and its geometry and energy are crucial for understanding the reaction mechanism and calculating the activation energy.

Ab Initio and DFT Studies of Hydrolysis and Elimination Pathways

Hydrolysis (reaction with water) and elimination reactions are common degradation pathways for esters, particularly those with a halogen atom. Ab initio and DFT calculations could model these processes for this compound. This would involve simulating the approach of a water molecule or a base and calculating the energy profile for the reaction. Such studies would determine whether hydrolysis or elimination is the more favorable pathway under different conditions and would characterize any intermediates and transition states involved.

Theoretical Prediction of Stereoselectivity

The carbon atom attached to the chlorine atom in this compound is a stereocenter, meaning the molecule can exist as two different enantiomers. If this compound were to be synthesized from a prochiral precursor or were to react to form a new stereocenter, predicting the stereochemical outcome would be important. Computational methods can be used to model the transition states leading to different stereoisomers. By comparing the energies of these diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially, thus providing insight into the reaction's stereoselectivity.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase is governed by a network of intermolecular interactions with surrounding molecules, be it other molecules of its own kind or solvent molecules. Understanding these interactions is crucial for predicting its physical properties, reactivity, and behavior in various chemical processes. Computational and theoretical studies provide a molecular-level insight into these phenomena.

Nature of Intermolecular Forces

The primary intermolecular forces at play for this compound are van der Waals forces and dipole-dipole interactions.

Dipole-Dipole Interactions: The presence of the ester group (-COO-) and the carbon-chlorine bond (C-Cl) introduces significant polarity to the molecule. The carbonyl oxygen and the chlorine atom are electronegative, creating a partial negative charge (δ-), while the carbonyl carbon and the carbon atom bonded to chlorine bear a partial positive charge (δ+). This permanent dipole moment leads to electrostatic interactions with neighboring polar molecules.

In the absence of specific hydrogen bond donors in its own structure, this compound cannot act as a hydrogen bond donor. However, the lone pairs of electrons on the carbonyl and ester oxygens can act as hydrogen bond acceptors if the compound is placed in a protic solvent like water or alcohols.

Solvent Effects

The choice of solvent can significantly influence the conformation, stability, and reactivity of this compound. Computational models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are often employed to simulate the effects of a solvent environment. mdpi.comq-chem.com These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute molecule.

Solvation in Aprotic Solvents:

In aprotic solvents, such as hexane (B92381) or toluene, the primary interactions will be van der Waals forces. The solubility and behavior will largely depend on the "like dissolves like" principle, where the non-polar alkyl chains of the ester will favor interaction with non-polar solvents.

Solvation in Protic Solvents:

In protic solvents like water or ethanol (B145695), the interactions become more complex. The solvent molecules can form hydrogen bonds with the oxygen atoms of the ester group. This can lead to a more ordered solvation shell around the solute molecule. Molecular dynamics (MD) simulations are a powerful tool to study the explicit interactions between the solute and individual solvent molecules, providing insights into the structure and dynamics of the solvation shell. tandfonline.comnih.gov

Detailed Research Findings

While specific computational studies on this compound are not extensively available in the public domain, research on structurally similar short-chain esters and haloalkanes provides a strong basis for understanding its behavior. acs.orgacs.org

Quantum chemical calculations on similar esters have shown that the electrostatic potential around the carbonyl oxygen is significantly negative, making it a prime site for electrophilic attack or hydrogen bonding. mdpi.com The presence of the chlorine atom is expected to influence the electron distribution across the entire molecule, potentially affecting the reactivity of the ester group.

Molecular dynamics simulations of esters in aqueous solutions have revealed that water molecules tend to form a structured cage around the solute. nih.gov The strength and nature of these interactions are dependent on the size and shape of the alkyl groups. For this compound, the branched isobutyl group would create a larger cavity in the solvent compared to a linear chain, affecting the entropy of solvation.

The interaction energy between the solute and solvent molecules is a key parameter obtained from computational studies. This energy is a sum of electrostatic and van der Waals contributions. Below are hypothetical tables illustrating the kind of data that would be generated from such studies for this compound in different solvents.

Table 1: Hypothetical Interaction Energies of this compound with Different Solvents (kcal/mol)

SolventDielectric ConstantElectrostatic Interaction EnergyVan der Waals Interaction EnergyTotal Interaction Energy
Hexane1.88-2.5-8.0-10.5
Acetone20.7-7.0-6.5-13.5
Ethanol24.5-9.0-7.0-16.0
Water80.1-12.0-5.0-17.0

Note: These are illustrative values based on general principles of intermolecular interactions for similar compounds and are not from a direct study of this compound.

Table 2: Hypothetical Solvation Free Energies of this compound (kcal/mol)

SolventSolvation Free Energy
Hexane-3.2
Acetone-5.8
Ethanol-6.5
Water-4.9

These tables demonstrate how computational chemistry can quantify the interactions and predict the behavior of a molecule in different chemical environments. The data would be crucial for applications such as reaction optimization, where solvent choice can dramatically impact reaction rates and pathways, and for understanding the partitioning of the compound between different phases.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign synthetic methodologies. For a compound like 1-Chloroethyl 3-methylbutanoate, research into greener synthetic routes is a critical first step. Traditional esterification methods often rely on hazardous solvents and strong acid catalysts. nih.govmdpi.com Future research could focus on alternatives that minimize environmental impact and improve atom economy.

One promising avenue is the use of greener solvent systems. Acetonitrile (B52724), for instance, has been demonstrated as a less hazardous alternative to chlorinated or amide solvents for Steglich esterification, offering comparable reaction rates and yields while simplifying product purification. nih.gov Another approach is the adoption of solvent-less conditions through mechanochemistry. This technique, which uses mechanical force to drive chemical reactions, can lead to the synthesis of α-halo alkylboronic esters without the need for solvents or external catalysts, presenting a sustainable and cost-effective methodology. nih.govresearchgate.net

The development of reusable and environmentally friendly catalysts is also paramount. Heterogeneous catalysts, such as zirconium(IV) dichloride oxide hydrate (B1144303) (ZrOCl₂·8H₂O) and phenolsulfonic acid–formaldehyde resin (PAFR), have shown high efficiency in esterifications, even with equimolar amounts of reactants and under mild conditions. nih.govriken.jp These catalysts are easily separated from the reaction mixture and can be recycled, reducing waste and cost. nih.gov Furthermore, exploring catalysts that utilize molecular oxygen as a benign oxidant, such as RhRu bimetallic oxide clusters, could significantly enhance the green credentials of the synthesis process by producing water as the only byproduct. labmanager.com

The table below summarizes potential greener synthetic strategies applicable to the synthesis of this compound.

Synthetic StrategyKey FeaturesPotential Advantages
Greener Solvents Use of solvents like acetonitrile or bio-based ethers. nih.govrsc.orgReduced toxicity and environmental impact; simplified purification. nih.gov
Mechanochemistry Solvent-less reaction conditions driven by mechanical force. nih.govresearchgate.netHigh atom economy; reduced waste; cost-effective. nih.gov
Heterogeneous Catalysis Use of recyclable catalysts like ZrOCl₂·8H₂O or PAFR. nih.govriken.jpCatalyst reusability; non-corrosive; environmentally friendly. mdpi.comnih.gov
Aerobic Oxidation Catalysis Use of catalysts that employ molecular oxygen as the oxidant. labmanager.comEnvironmentally benign; water as the only byproduct; high efficiency. labmanager.com

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

The presence of a chiral center at the C1 position of the ethyl group in this compound invites the exploration of enantioselective synthesis. The development of novel catalytic systems capable of producing single enantiomers of this compound is a significant area for future research, as different enantiomers can exhibit distinct biological activities and material properties.

Recent advances in catalysis offer a range of possibilities. For instance, chiral nickel catalysts have been successfully used in the enantioselective synthesis of esters from alkyl halides and olefins. acs.org Similarly, copper-catalyzed methods have been developed for the efficient and enantioselective preparation of ketones and aldehydes with α-quaternary stereocenters, a strategy that could be adapted for the synthesis of chiral esters. nih.gov

Dynamic kinetic resolution (DKR) presents another powerful tool for obtaining enantiomerically pure compounds. This approach often combines a lipase (B570770) for enantioselective acylation with a ruthenium complex for in situ racemization of the starting alcohol. organic-chemistry.org This method has been effectively applied to various secondary alcohols, including chlorohydrins, yielding chiral acetates in high yields and with high enantiomeric excess. organic-chemistry.org

The exploration of Lewis acid catalysts, such as zirconocene (B1252598) triflate and simple zinc(II) salts, also holds promise. nih.govacs.org These catalysts have demonstrated effectiveness in esterification reactions and could be adapted for enantioselective variants through the use of chiral ligands. nih.gov

The following table outlines potential catalytic systems for the enantioselective synthesis of this compound.

Catalytic SystemApproachPotential Outcome
Chiral Nickel Catalysis Enantioconvergent coupling of a racemic alkyl electrophile with an olefin. acs.orgDirect catalytic enantioselective synthesis of the target ester. acs.org
Chiral Copper Catalysis Acyl substitution with in situ formed chiral allylic nucleophiles. nih.govPreparation of a variety of chiral ketone and aldehyde products, adaptable to esters. nih.gov
Dynamic Kinetic Resolution Combination of a lipase and a ruthenium catalyst. organic-chemistry.orgHigh-yield synthesis of enantiomerically pure ester. organic-chemistry.org
Chiral Lewis Acid Catalysis Use of chiral zirconocene or zinc complexes. nih.govacs.orgCatalytic esterification with potential for high enantioselectivity.

Investigation of its Reactivity under Extreme Conditions (e.g., High Pressure, Photochemistry)

Understanding the behavior of this compound under extreme conditions can unveil novel reaction pathways and applications. The compound's structure, featuring a C-Cl bond, suggests a rich reactivity profile under high pressure and upon photochemical activation.

Haloalkanes are known to undergo nucleophilic substitution and elimination reactions. embibe.comstudymind.co.uk The reactivity of the C-Cl bond in this compound would likely be influenced by high pressure, which can alter reaction rates and selectivities. Investigating its reactions with various nucleophiles under high pressure could lead to the discovery of new synthetic transformations.

The photochemical reactivity of chloroalkanes is another fertile ground for research. chemtube3d.com Ultraviolet light can initiate the homolytic cleavage of the C-Cl bond, generating highly reactive free radicals. chemtube3d.com These radicals can participate in a variety of reactions, including substitution and addition reactions. The study of the photochemistry of this compound could reveal pathways to novel functionalized molecules. For example, photochemical reactions in the presence of other organic molecules could lead to the formation of new carbon-carbon bonds. Furthermore, the presence of halides can lead to the formation of reactive halogen species (RHS) in water upon photochemical activation, which can participate in various transformations. nih.gov

Application in Materials Science and Polymer Chemistry (beyond specific properties)

The bifunctional nature of this compound, with its ester and chloroalkane groups, makes it a potentially valuable building block in materials science and polymer chemistry. numberanalytics.com

The ester group can serve as a monomer component in polymerization reactions, leading to the formation of polyesters or polyacrylates with pendant chloroethyl groups. numberanalytics.com These reactive pendant groups can then be used for post-polymerization modification, allowing for the synthesis of a wide array of functional polymers. mdpi.comresearchgate.net For instance, the chlorine atom can be substituted by various nucleophiles to introduce different functionalities along the polymer chain. nih.gov This approach offers a versatile platform for creating polymers with tailored properties for specific applications, such as drug delivery carriers or advanced coatings. nih.gov

Polymers bearing activated esters have gained significant attention for their ability to react with amines to form stable amide bonds, a strategy widely used in bioconjugation and the synthesis of glycopolymers. mdpi.comresearchgate.net While the ester in this compound is not "activated" in the traditional sense, the principle of using a polymer backbone with reactive sites for further functionalization is highly relevant.

Research could also explore the use of this compound in the synthesis of thioester-functionalized polymers, which have applications in responsive materials and bioconjugates. warwick.ac.uk

Advanced Mechanistic Studies using Ultrafast Spectroscopy or Isotope Labeling

To fully harness the potential of this compound, a deep understanding of its reaction mechanisms is essential. Advanced techniques such as ultrafast spectroscopy and isotope labeling can provide invaluable insights into the intricate details of its chemical transformations.

Isotopic labeling has been instrumental in elucidating the mechanism of Fischer esterification. libretexts.orgpearson.com By labeling the oxygen atom of the alcohol with ¹⁸O, it has been definitively shown that this oxygen becomes incorporated into the ester, while the oxygen from the carboxylic acid is eliminated as water. libretexts.orgyale.edu Similar isotopic labeling studies could be designed for the synthesis of this compound to confirm the reaction mechanism, especially when using novel catalytic systems. google.com

Kinetic studies are also crucial for understanding reaction mechanisms. mdpi.com By monitoring the reaction progress under various conditions (e.g., temperature, catalyst loading), detailed kinetic models can be developed. acs.orgmdpi.com Techniques like NMR and FTIR spectroscopy can be used to follow the concentrations of reactants and products over time, providing data to determine reaction orders and activation energies. acs.org

Ultrafast spectroscopy, with its ability to probe chemical events on femtosecond to picosecond timescales, could be employed to study the transient intermediates and transition states involved in the reactions of this compound. This would be particularly relevant for understanding its photochemical reactions, where short-lived radical species are formed.

Q & A

Q. What are the optimal synthetic routes for 1-Chloroethyl 3-methylbutanoate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves esterification of 3-methylbutanoic acid with 1-chloroethanol under acid catalysis. A common approach is:

Reagent Setup : Combine equimolar amounts of 3-methylbutanoic acid and 1-chloroethanol in anhydrous dichloromethane.

Catalysis : Add concentrated sulfuric acid (0.5–1.0 mol%) or a coupling agent like DCC (dicyclohexylcarbodiimide) to drive esterification.

Reaction Monitoring : Track progress via TLC or FT-IR for disappearance of the carboxylic acid peak (~1700 cm⁻¹).

Purification : Neutralize residual acid with NaHCO₃, extract with organic solvent, and purify via flash chromatography (hexane/ethyl acetate gradient) or fractional distillation (bp ~160–180°C, estimated based on analogous esters) .

Q. Optimization Tips :

  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Moisture Control : Use anhydrous conditions to minimize hydrolysis of the chloroethyl group.
  • Yield Improvement : Excess 1-chloroethanol (1.2 equiv) shifts equilibrium toward ester formation.

Q. What analytical techniques are recommended for characterizing this compound, and how should data interpretation account for structural features?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Expect a triplet for the chloroethyl group (–CH₂Cl, δ ~3.6–4.0 ppm) and a multiplet for the methylbutanoate backbone (δ ~2.3–2.6 ppm for the β-methyl group).
    • ¹³C NMR : The ester carbonyl appears at δ ~170–175 ppm; the chloroethyl carbon resonates at δ ~40–45 ppm .
  • IR Spectroscopy : Ester C=O stretch at ~1740 cm⁻¹ and C–Cl stretch at ~600–800 cm⁻¹.
  • GC-MS : Monitor molecular ion (m/z ~150–152) and fragmentation patterns (e.g., loss of Cl⁻ or COOCH₂Cl).

Q. Data Interpretation Challenges :

  • Hydrolysis Artifacts : Trace moisture may generate 3-methylbutanoic acid (detectable via TLC or acidic proton in NMR).
  • Steric Effects : Branching in the methylbutanoate group may cause peak splitting in NMR .

Advanced Research Questions

Q. How does the electronic nature of the chloroethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The chloroethyl group acts as a moderately activated leaving group due to chlorine’s electronegativity, which polarizes the C–Cl bond. This facilitates:

  • SN2 Reactions : Nucleophiles (e.g., amines, thiols) displace Cl⁻ under mild basic conditions (e.g., K₂CO₃ in DMF).
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity and reaction rates.
  • Competing Pathways : At elevated temperatures, elimination to form vinyl esters may occur; control via low-temperature conditions (0–25°C) and bulky bases (e.g., DBU) suppresses this .

Example Application :
Replace Cl with a thiol group to synthesize thioether derivatives for prodrug development. Monitor substitution efficiency via ¹H NMR (disappearance of δ ~3.6–4.0 ppm signals).

Q. What strategies can mitigate conflicting data regarding the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Conflicting stability reports often arise from differences in:

  • pH Sensitivity : Hydrolysis accelerates in acidic/basic conditions. Conduct accelerated stability studies:
    • Prepare solutions in buffers (pH 2–12).
    • Analyze degradation via HPLC at intervals (0, 24, 48 hrs).
    • Use Arrhenius plots to extrapolate shelf-life under storage conditions (4°C, inert atmosphere recommended) .
  • Temperature Control : Store samples at –20°C in amber vials with molecular sieves to prevent moisture ingress.

Q. Contradiction Resolution :

  • Reproducibility Checks : Standardize solvent purity and equipment calibration across labs.
  • Degradation Product Identification : Use LC-MS to identify byproducts (e.g., 3-methylbutanoic acid or chloroethanol).

Q. How can this compound be utilized as a precursor in synthesizing complex pharmaceutical intermediates?

Methodological Answer: The compound’s chloroethyl group serves as a versatile handle for:

  • Prodrug Synthesis : Couple with active pharmaceutical ingredients (APIs) via ester or carbamate linkages. For example, it can replace ethyl groups in candesartan cilexetil analogs to modulate solubility .
  • Cross-Coupling Reactions : Use Pd-catalyzed couplings (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the chloroethyl position .

Q. Case Study :

Step 1 : React with a boronic acid (Ar–B(OH)₂) under Pd(PPh₃)₄ catalysis.

Step 2 : Hydrolyze the ester to yield a carboxylic acid-functionalized API precursor.

Characterization : Confirm via HRMS and ¹³C NMR (loss of Cl signal, new aryl peaks at δ ~120–140 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.